Oroxin B

Catalog No.
S1542595
CAS No.
114482-86-9
M.F
C27H30O15
M. Wt
594.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oroxin B

CAS Number

114482-86-9

Product Name

Oroxin B

IUPAC Name

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1

InChI Key

HAYLVXFWJCKKDW-IJTBWITGSA-N

SMILES

Array

Synonyms

oroxin B

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O

The exact mass of the compound Oroxin B is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Oroxin B (CAS 114482-86-9), chemically defined as baicalein-7-O-diglucoside or baicalein-7-O-gentiobioside, is a specialized flavonoid glycoside isolated primarily from Oroxylum indicum. Unlike highly abundant, generic flavonoid aglycones, Oroxin B is defined by its specific diglucoside moiety attached to the baicalein core, yielding a molecular weight of 594.52 g/mol. In industrial and advanced laboratory procurement, this compound is prioritized not as a generic antioxidant, but as a precise analytical standard for multi-component metabolomic workflows, a structurally distinct guest molecule for supramolecular formulation studies, and a targeted modulator of endoplasmic reticulum (ER) stress and PTEN signaling. Its extended sugar chain fundamentally dictates its chromatographic retention, biotransformation cascade, and host-guest complexation behavior, making high-purity (>=98%) Oroxin B an irreplaceable material for specialized chemoinformatics, formulation engineering, and pharmacological research .

Substituting Oroxin B with its aglycone (baicalein), monoglucoside (oroxin A), or glucuronide (baicalin) fundamentally compromises both analytical resolution and formulation predictability. In pharmacokinetic and metabolomic tracking, Oroxin B serves as the critical upstream precursor; substituting it with downstream metabolites like baicalein completely obscures the sequential deglycosylation cascade and invalidates quantitative multi-component analysis (QAMS) [1]. Furthermore, in formulation science, the steric bulk of Oroxin B's diglucoside chain drastically alters its supramolecular assembly modes. Aglycone or monoglucoside-based solubility models fail to accurately predict the host-guest inclusion dynamics of Oroxin B within macrocyclic carriers, rendering structural analogs useless for diglucoside-specific delivery system engineering[2].

Chromatographic Resolution for Quantitative Metabolomic Workflows

In quantitative multi-component analysis (QAMS) of complex botanical extracts, Oroxin B exhibits a distinct elution profile driven by its diglucoside polarity. Under optimized reverse-phase HPLC conditions, Oroxin B achieves baseline separation with a retention time of 5.92 min, effectively resolving it from its downstream metabolites Oroxin A (9.75 min) and Baicalein (24.04 min) [1]. This >3.8-minute separation from the monoglucoside and >18-minute separation from the aglycone ensures zero signal overlap in mass spectrometry (m/z 595.2 [M+H]+).

Evidence DimensionReverse-phase HPLC retention time
Target Compound Data5.92 +/- 0.11 min
Comparator Or BaselineOroxin A (9.75 +/- 0.11 min) and Baicalein (24.04 +/- 0.03 min)
Quantified Difference>3.8 minute separation from monoglucoside; >18 minute separation from aglycone
ConditionsHPLC-DAD with gradient elution (0.1% formic acid/water and 10% methanol in acetonitrile) at 40 deg C.

Procurement of the exact Oroxin B standard is mandatory for accurate quantification and pharmacokinetic tracking, as substituting with downstream metabolites invalidates the chromatographic assay.

Supramolecular Host-Guest Complexation and Solubility Dynamics

The diglucoside chain of Oroxin B creates distinct steric parameters during formulation with macrocyclic carriers compared to its monoglucoside counterpart, Oroxin A. When complexed with Cucurbit[8]uril (Q[8]), Oroxin B forms a 1:1 inclusion complex that yields a highly specific 1.86-fold increase in aqueous solubility [1]. In stark contrast, identical Q[8] complexation with Oroxin A results in a 22.47-fold solubility increase [2]. This massive divergence demonstrates that the extended sugar chain of Oroxin B fundamentally alters the supramolecular assembly mode and binding affinity.

Evidence DimensionAqueous solubility enhancement via Q[8] complexation
Target Compound Data1.86-fold increase in aqueous solubility
Comparator Or BaselineOroxin A (22.47-fold increase in aqueous solubility)
Quantified DifferenceApprox. 12-fold difference in solubility enhancement magnitude
ConditionsPhase solubility studies in aqueous medium with 1.0 x 10^-4 mol/L Cucurbit[8]uril (Q[8]).

Buyers engineering macrocyclic delivery systems must procure the exact diglucoside, as monoglucoside solubility models will drastically overestimate the complexation-driven solubility gains of Oroxin B.

Targeted PTEN/PI3K/AKT Pathway Modulation

Beyond generic antioxidant activity, Oroxin B acts as a highly potent, targeted modulator of specific oncogenic pathways. In SMMC-7721 hepatocellular cancer models, Oroxin B effectively induces tumor-suppressive endoplasmic reticulum (ER) stress, upregulating phosphatase and tensin homolog (PTEN) while downregulating COX-2, VEGF, and PI3K at a precise concentration of 1.63 uM. This low-micromolar efficacy distinguishes it from broader, less specific flavonoids that require higher concentrations to achieve pathway-specific apoptosis.

Evidence DimensionEffective concentration for PTEN upregulation and COX-2/PI3K downregulation
Target Compound DataEffective at 1.63 uM
Comparator Or BaselineGeneric flavonoid baseline (typically >10-50 uM for pathway-specific modulation)
Quantified DifferenceHigh potency targeted pathway modulation at <2 uM
ConditionsIn vitro assay using SMMC-7721 hepatocellular cancer cells.

For researchers designing targeted screening assays for PTEN/PI3K/AKT signaling, Oroxin B provides a highly specific, low-concentration molecular probe that generic extracts cannot replicate.

Upstream Standard for Pharmacokinetic and Metabolomic Workflows

Due to its distinct retention time and m/z profile, Oroxin B is the required analytical standard for LC-MS/MS studies tracking the sequential in vivo deglycosylation cascade of Oroxylum indicum extracts (Oroxin B -> Oroxin A -> Baicalein)[1].

Guest Molecule for Diglucoside-Specific Supramolecular Formulation

Because its extended sugar chain drastically alters host-guest binding dynamics compared to monoglucosides, Oroxin B is specifically selected for engineering and validating cucurbit[n]uril and cyclodextrin inclusion complexes targeting bulky flavonoid glycosides [2].

Molecular Probe for Tumor-Suppressive ER Stress Assays

Leveraging its high potency at 1.63 uM, Oroxin B is utilized as a selective pathway modulator in specialized in vitro oncology models to study PTEN upregulation and the concurrent inhibition of COX-2/PI3K/AKT signaling .

XLogP3

-1.3

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

594.15847025 Da

Monoisotopic Mass

594.15847025 Da

Heavy Atom Count

42

Appearance

Powder

Dates

Last modified: 08-15-2023

A comprehensive study of the metabolism of flavonoid oroxin B in vivo and in vitro by UHPLC-Q-TOF-MS/MS

Rui Feng, Xiaowei Zhang, Jintuo Yin, Yuqian Zhang, Yinling Ma, Xia Zhang, Lantong Zhang, Deqiang Li
PMID: 33636644   DOI: 10.1016/j.jpba.2021.113905

Abstract

Oroxin B, a flavonoid, is a major bioactive component form Oroxylum indicum (L.) Vent. with enormous anti-hepatoma effects. To data, the oroxin B metabolism studies remain underexplored. This study was designed to characterize oroxin B metabolism in vivo and in vitro by ultrahigh-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS). Consequently, 30 metabolites in rats, 8 metabolites in liver microsomes and 18 metabolites in intestinal bacteria were identified, and 9 metabolites were recognized by comparison with standards. The biotransformation processes involved ketone, acetylation, loss of C
H
O
, and loss of C
H
O
. And baicalein and oroxin A were generated after loss of C
H
O
, and loss of C
H
O
, respectively, and further went through some other reactions, such as oxidation, methylation, internal hydrolysis, hydrogenation, loss of O, ketone, glycine conjugation, glucuronide conjugation and their composite reactions. The results provide valuable evidence for elucidation the potential mechanism of oroxin B pharmacological action, and offer reasonable guidelines for further investigations of oroxin B safety and efficacy.


Pharmacokinetics and tissue distribution of oroxin B in rats using a validated LC-MS/MS assay

Kai Niu, Huiyu Yan, Chunjie Guo, Sixi Zhang, Wei Zhu, Shiyong Teng
PMID: 30367489   DOI: 10.1002/bmc.4417

Abstract

A highly sensitive LC-MS/MS method was developed to measure oroxin B in rat plasma and tissue homogenates. The analyte and IS were isolated from biological matrices by a simple protein precipitation followed by centrifugation. Detection was conducted by electrospray negative-ionization mass spectrometry in selected-reaction monitoring mode. The assay was linear in the concentration range 4.52-904 ng/mL with intra- and inter-day precision of <14.41%. It was successfully applied to the pharmacokinetics and tissue distribution studies of oroxin B after an intravenous dose of 1.0 mg/kg in rats. The results would be useful for further development of oroxin B.


[Chemical Constituents of Lowering LDL-C in Effective Part of Oroxylum indicum]

Xian-min Zhao, Nan Li, Cai-xia Du
PMID: 30088885   DOI:

Abstract

To investigate the chemical constituents of effective part of Oroxylum indicum which related to lowering LDLC action.
The compounds were isolated with chromatography methods such as silica gel,polyamide and Sephadex LH-20. The structures were identified by physiochemical properties and spectral analysis.
14 compounds were isolated from 95% alcohol extract and elucidated as β-sitosterol( 1), hexadecanoic acid( 2), oroxin A( 3), oroxin B( 4), chrysin( 5), quercetin( 6),quercetin-3-Orutinoside( 7),5,4’-dihydroxy-3,6,7-trimethoxyflavone( 8), diosmetin( 9), geniposide( 10),isoorientin( 11), quercitroside( 12), apigenin( 13) and gallicacid( 14).
Compounds 2,7 ~ 12 and 14 are reported from this plants for the first time.


Oroxin B selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy

Ping Yang, Shilong Fu, Zhifei Cao, Huaidong Liao, Zihe Huo, Yanyan Pan, Gaochuan Zhang, Aidi Gao, Quansheng Zhou
PMID: 26253462   DOI: 10.1016/j.taap.2015.07.026

Abstract

Cancer cells have both tumor-adaptive and -suppressive endoplasmic reticulum (ER) stress machineries that determine cell fate. In malignant tumors including lymphoma, constant activation of tumor-adaptive ER stress and concurrent reduction of tumor-suppressive ER stress favors cancer cell proliferation and tumor growth. Current ER stress-based anti-tumor drugs typically activate both tumor-adaptive and -suppressive ER stresses, resulting in low anti-cancer efficacy; hence, selective induction of tumor-suppressive ER stress and inhibition of tumor-adaptive ER stress are new strategies for novel anti-cancer drug discovery. Thus far, specific tumor-suppressive ER stress therapeutics have remained absent in clinical settings. In this study, we explored unique tumor-suppressive ER stress agents from the traditional Chinese medicinal herb Oroxylum indicum, and found that a small molecule oroxin B selectively induced tumor-suppressive ER stress in malignant lymphoma cells, but not in normal cells, effectively inhibited lymphoma growth in vivo, and significantly prolonged overall survival of lymphoma-xenografted mice without obvious toxicity. Mechanistic studies have revealed that the expression of key tumor-adaptive ER-stress gene GRP78 was notably suppressed by oroxin B via down-regulation of up-stream key signaling protein ATF6, while tumor-suppressive ER stress master gene DDIT3 was strikingly activated through activating the MKK3-p38 signaling pathway, correcting the imbalance between tumor-suppressive DDIT3 and tumor-adaptive GRP78 in lymphoma. Together, selective induction of unique tumor-suppressive ER stress and concurrent inhibition of tumor-adaptive ER stress in malignant lymphoma are new and feasible approaches for novel anti-lymphoma drug discovery and anti-lymphoma therapy.


Molecular modeling reveals the novel inhibition mechanism and binding mode of three natural compounds to staphylococcal α-hemolysin

Jiazhang Qiu, Dacheng Wang, Yu Zhang, Jing Dong, Jianfeng Wang, Xiaodi Niu
PMID: 24312202   DOI: 10.1371/journal.pone.0080197

Abstract

α-Hemolysin (α-HL) is a self-assembling, channel-forming toxin that is produced as a soluble monomer by Staphylococcus aureus strains. Until now, α-HL has been a significant virulence target for the treatment of S. aureus infection. In our previous report, we demonstrated that some natural compounds could bind to α-HL. Due to the binding of those compounds, the conformational transition of α-HL from the monomer to the oligomer was blocked, which resulted in inhibition of the hemolytic activity of α-HL. However, these results have not indicated how the binding of the α-HL inhibitors influence the conformational transition of the whole protein during the oligomerization process. In this study, we found that three natural compounds, Oroxylin A 7-O-glucuronide (OLG), Oroxin A (ORA), and Oroxin B (ORB), when inhibiting the hemolytic activity of α-HL, could bind to the "stem" region of α-HL. This was completed using conventional Molecular Dynamics (MD) simulations. By interacting with the novel binding sites of α-HL, the ligands could form strong interactions with both sides of the binding cavity. The results of the principal component analysis (PCA) indicated that because of the inhibitors that bind to the "stem" region of α-HL, the conformational transition of α-HL from the monomer to the oligomer was restricted. This caused the inhibition of the hemolytic activity of α-HL. This novel inhibition mechanism has been confirmed by both the steered MD simulations and the experimental data obtained from a deoxycholate-induced oligomerization assay. This study can facilitate the design of new antibacterial drugs against S. aureus.


Oroxin B Induces Apoptosis by Down-Regulating MicroRNA-221 Resulting in the Inactivation of the PTEN/PI3K/AKT Pathway in Liver Cancer

Nannan Li, Wenxiao Men, Yibo Zheng, Hechen Wang, Xiansheng Meng
PMID: 31801250   DOI: 10.3390/molecules24234384

Abstract

This study aims to investigate the anticancer effect of Oroxin B (OB) both in vitro and in vivo, and the molecular mechanism involved in microRNA-221 and the PI3K/Akt/PTEN pathway through modulation of apoptosis in Hepatocellular carcinoma (HCC). DEN-induced rats and HepG2 cells based on the microfluidic chip were employed, while the mRNA and protein expression of microRNA-221, PI3K, p-Akt and PTEN were evaluated by RT-PCR and Western blot analysis. Based on Microfluidic Chip and DEN-induced rat model, OB effectively exerts anti-liver cancer effect both in vitro and in vivo, and the expression of miR-221 in OB treated groups was significantly lower than that in the control group (**
< 0.01). The RT-PCR and Western blot results suggested the PI3K mRNA and protein in OB treated groups were both lower than those in control group and indicated the overexpression of PTEN. Therefore, OB effectively exerts anticancer effects by positively regulating the PTEN gene and then inactivating the PI3K/Akt signaling pathway through down-regulating the expression of the microRNA-221, thereby inducing apoptosis of liver cancer cells. This study offers a theoretical evidence for further development and clinical guidance of OB as an anti-tumor agent.


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